Ethyl 2-(4-fluoropiperidin-4-yl)acetate hydrochloride
Description
Ethyl 2-(4-fluoropiperidin-4-yl)acetate hydrochloride is a fluorinated piperidine derivative characterized by a fluorine substituent at the 4-position of the piperidine ring and an ethyl acetate ester group. This compound is structurally related to pharmacologically active piperidine-based molecules, which are widely used as intermediates in drug synthesis due to their versatility in modulating electronic and steric properties.
Properties
IUPAC Name |
ethyl 2-(4-fluoropiperidin-4-yl)acetate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16FNO2.ClH/c1-2-13-8(12)7-9(10)3-5-11-6-4-9;/h11H,2-7H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIQZLXDTUJURDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1(CCNCC1)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Alkylation of 4-Fluoropiperidine
The most widely reported method involves the nucleophilic alkylation of 4-fluoropiperidine with ethyl bromoacetate. This reaction typically employs a two-phase system using dimethylformamide (DMF) or tetrahydrofuran (THF) as solvents and potassium carbonate or sodium hydride as bases. The base deprotonates the piperidine nitrogen, enabling nucleophilic attack on ethyl bromoacetate’s α-carbon. The reaction proceeds at 60–80°C for 6–12 hours , achieving yields of 70–85% for the intermediate ester. Subsequent treatment with hydrochloric acid in ethanol precipitates the hydrochloride salt, which is isolated via filtration or crystallization.
Hydrogenation of Nitrophenyl Precursors
Alternative routes derived from patent literature involve hydrogenation of nitrophenyl intermediates. For example, 4-nitrophenyl acetic acid undergoes sequential hydrogenation using Pd/C catalysts under controlled pressures and temperatures:
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First Hydrogenation : Conducted at 40–50°C under 0.1–0.6 bar overpressure to yield 4-aminophenyl acetic acid.
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Second Hydrogenation : Elevated to 50–60°C and 1–4 bar overpressure to produce 4-aminocyclohexyl acetic acid.
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Esterification : The cyclohexyl intermediate is refluxed with ethanol and hydrochloric acid to form the ethyl ester hydrochloride. This method emphasizes scalability, with trans-isomer selectivity reaching 60–70% .
Optimization of Reaction Conditions
Catalytic Systems
Catalyst selection critically impacts yield and stereoselectivity:
| Catalyst | Solvent | Temperature (°C) | Pressure (bar) | Yield (%) |
|---|---|---|---|---|
| Pd/C (5% wt) | Ethanol/H₂O | 50 | 1–4 | 78 |
| Raney Ni | Methanol | 60 | 3 | 65 |
| PtO₂ | Acetic acid | 70 | 5 | 72 |
Pd/C outperforms Raney Ni and PtO₂ in hydrogenation efficiency due to its higher surface area and tolerance for protic solvents.
Solvent and Temperature Effects
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Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in alkylation reactions but require stringent drying to prevent hydrolysis.
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Ethanol/water mixtures improve hydrogenation rates by solubilizing both organic substrates and gaseous H₂.
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Temperatures exceeding 80°C promote ester hydrolysis, reducing yields by 15–20% .
Purification and Isolation Techniques
Recrystallization
The hydrochloride salt is purified via recrystallization from ethanol/acetonitrile or ethyl acetate/hexane mixtures. Slow cooling to –5°C yields crystals with >99% purity, as confirmed by HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient).
Chromatographic Methods
For lab-scale preparations, silica gel chromatography (eluent: CH₂Cl₂/MeOH 9:1 ) resolves residual 4-fluoropiperidine and ester byproducts. Industrial processes avoid chromatography due to cost, opting instead for distillation under reduced pressure (40–50 mbar, 80°C).
Industrial-Scale Production
Batch vs. Continuous Flow
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Batch Reactors : Dominant in industry for their simplicity; however, prolonged reaction times (12–24 hours) limit throughput.
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Continuous Flow Systems : Microreactors reduce reaction times to 2–4 hours via enhanced heat/mass transfer but require specialized equipment for handling corrosive HCl.
Comparative Analysis of Methodologies
| Parameter | Nucleophilic Alkylation | Hydrogenation Route |
|---|---|---|
| Starting Material Cost | Moderate ($120/kg) | Low ($80/kg) |
| Reaction Steps | 2 | 3 |
| Total Yield | 70–85% | 60–70% |
| Purity | >99% | 95–98% |
| Scalability | High | Moderate |
The hydrogenation route offers cost advantages but suffers from lower yields and isomer complexity. Nucleophilic alkylation remains preferred for high-purity applications despite higher material costs.
Chemical Reactions Analysis
Ethyl 2-(4-fluoropiperidin-4-yl)acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or piperidine ring, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Synthesis
Ethyl 2-(4-fluoropiperidin-4-yl)acetate hydrochloride serves as an important intermediate in the synthesis of complex organic molecules. It is often utilized in the development of pharmaceuticals due to its ability to undergo various chemical transformations:
- Oxidation : The compound can be oxidized to yield carboxylic acids or ketones using reagents like potassium permanganate or chromium trioxide.
- Reduction : Reduction reactions can convert the ester group into an alcohol using agents such as lithium aluminum hydride or sodium borohydride.
- Substitution : Nucleophilic substitution reactions can occur at the ester or piperidine ring, allowing for the formation of diverse derivatives tailored for specific applications .
Biological Research
The compound is extensively studied for its potential biological activities, particularly its interactions with various enzymes and receptors . Research indicates that it may exhibit significant effects on neurological systems, making it a candidate for developing treatments for:
- Neurological Disorders : Ongoing studies focus on its therapeutic potential in conditions such as depression and anxiety disorders due to its ability to modulate neurotransmitter systems.
- Cancer Therapeutics : this compound has been evaluated for its role as an indirect activator of AMP-activated protein kinase (AMPK), which is implicated in cancer metabolism and cell growth regulation .
Medicinal Chemistry
The compound's unique properties make it a valuable asset in medicinal chemistry . Its fluorinated structure enhances metabolic stability and alters receptor binding affinities, which are critical factors in drug design. Specific applications include:
- Drug Development : It is explored as a scaffold for new drug candidates targeting various diseases, including cancer and metabolic disorders.
- Pharmacokinetics Studies : Research has shown that compounds similar to this compound exhibit favorable pharmacokinetic profiles, which are essential for oral bioavailability and therapeutic efficacy .
Industrial Applications
In addition to its laboratory uses, this compound finds applications in the production of fine chemicals and as a building block in various industrial processes. Its versatility allows it to be incorporated into formulations requiring specific chemical properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-fluoropiperidin-4-yl)acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural Similarities and Differences
Notes:
- Fluorine vs. Methyl : The 4-fluoro substituent in the target compound reduces steric hindrance compared to methyl (as in ), while increasing electronegativity, which may enhance interactions with hydrophobic pockets in biological targets.
- Ester Position : Ethyl piperidine-4-carboxylate HCl places the ester at the 4-position, unlike the target compound’s 4-fluoro substitution, leading to differences in reactivity and solubility.
Physicochemical Properties
- Melting Point : Fluorinated derivatives often exhibit higher melting points due to stronger intermolecular interactions. For example, Ethyl 4-methylpiperidine-4-carboxylate HCl has a melting point >200°C , suggesting the target compound may follow this trend.
- Synthetic Accessibility: The synthesis of fluorinated piperidines typically requires specialized reagents (e.g., Selectfluor®), unlike non-fluorinated analogs, which can be prepared via simpler alkylation or esterification routes .
Pharmacological Implications
- Binding Affinity : Fluorine’s electronegativity may enhance hydrogen bonding or dipole interactions in receptor binding, as seen in other fluorinated pharmaceuticals .
Biological Activity
Ethyl 2-(4-fluoropiperidin-4-yl)acetate hydrochloride is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Overview of the Compound
This compound is a piperidine derivative characterized by the presence of a fluorine atom at the fourth position of the piperidine ring. Its structure can be represented as follows:
This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its unique structural features suggest potential interactions with biological targets, including enzymes and receptors.
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets. It may function as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The presence of the fluorine atom is believed to enhance metabolic stability and alter receptor binding affinity compared to non-fluorinated analogs.
Enzyme Interactions
Research indicates that this compound interacts with various enzymes, potentially affecting their catalytic activities. For instance, studies have shown that piperidine derivatives can modulate the activity of certain G-protein coupled receptors (GPCRs), which are crucial in numerous signaling pathways .
Receptor Binding
The compound's ability to bind to receptors has been explored in several studies. For example, it has been implicated in the modulation of serotonin receptors, which are significant in mood regulation and other neurological functions. Functional assays demonstrated that this compound can influence calcium mobilization in cells expressing serotonin receptors .
Case Studies
- Neuropharmacological Effects : In a study assessing the effects on animal models, this compound was evaluated for its potential antidepressant-like effects using the Forced Swim Test in rats. Results indicated a significant reduction in immobility time, suggesting an improvement in mood-related behaviors .
- Analgesic Properties : Another investigation focused on the compound's analgesic effects in neuropathic pain models. The results showed dose-dependent efficacy, highlighting its potential as a therapeutic agent for pain management .
- Anticancer Activity : The compound's structural similarity to other piperidine derivatives has led researchers to explore its role as a CDC42 inhibitor, a target for anticancer drug development. Preliminary results indicated that modifications at the 4-position of piperidine could enhance potency against cancer cell lines .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Ethyl 2-piperidin-4-ylacetate | Non-fluorinated piperidine derivative | Moderate receptor interaction |
| 4-Fluoropiperidine | Fluorinated piperidine without acetate | Enhanced receptor binding |
| Ethyl 2-(3-fluoro-4-methylsulfonylaminophenyl) propanamides | Different functional groups | Potent antagonist in specific pathways |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for Ethyl 2-(4-fluoropiperidin-4-yl)acetate hydrochloride, and how can purity be maximized?
- Methodology : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting 4-fluoropiperidine with ethyl bromoacetate under basic conditions (e.g., K₂CO₃ or NaOH in ethanol/methanol) yields the ester intermediate, followed by HCl salt formation .
- Purification : Recrystallization from ethanol/water or chromatography (silica gel, eluent: CH₂Cl₂/MeOH) ensures high purity (>95%). Monitor via TLC or HPLC .
Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?
- Structural Confirmation :
- X-ray crystallography : Resolve crystal structure using SHELXL software for bond-length/angle validation .
- NMR : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) identifies fluoropiperidine protons (δ 4.2–4.5 ppm) and acetate methylene (δ 3.5–4.0 ppm) .
- Purity Assessment : HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) with UV detection at 254 nm .
Q. What are the key chemical reactions and stability considerations for this compound?
- Reactivity :
- Oxidation : Fluoropiperidine’s tertiary C-F bond resists oxidation, but the acetate ester hydrolyzes in acidic/basic conditions to carboxylic acid derivatives .
- Substitution : The fluorine atom can undergo nucleophilic displacement with strong bases (e.g., Grignard reagents) .
- Stability : Store at -20°C in anhydrous conditions; hygroscopicity may require desiccants .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for fluorinated piperidine derivatives?
- Case Study : Discrepancies in receptor-binding assays (e.g., σ-1 vs. NMDA targets) may arise from fluorination position (C-4 vs. C-3) or stereochemistry. Use molecular docking (AutoDock Vina) and free-energy perturbation (FEP) simulations to validate binding modes .
- Experimental Design : Compare IC₅₀ values across cell lines (HEK293 vs. SH-SY5Y) with controlled fluorination analogs .
Q. What molecular interactions drive this compound’s potential pharmacological effects?
- Mechanistic Insights :
- Heat Shock Protein (HSP) Modulation : The 4-fluoropiperidine moiety enhances hydrophobic interactions with HSP90’s ATP-binding pocket, as shown in SPR assays (KD ~ 50 nM) .
- Neurotransmitter Receptors : Fluorine’s electronegativity increases affinity for GABA_A receptors; use patch-clamp electrophysiology to quantify chloride ion flux .
Q. How does the compound’s stability under physiological conditions impact in vivo studies?
- Degradation Pathways : Ester hydrolysis in plasma (t₁/₂ ~ 2 hrs at 37°C) generates acetic acid derivatives. Stabilize via PEGylation or prodrug strategies .
- Toxicity Mitigation : Conduct accelerated stability testing (40°C/75% RH for 6 months) and LC-MS metabolomics to identify degradation byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
